molecular formula C17H25N3O2 B5641436 1-Cyclohexyl-4-[(3-nitrophenyl)methyl]piperazine

1-Cyclohexyl-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B5641436
M. Wt: 303.4 g/mol
InChI Key: WKMDVUJITZXPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-4-[(3-nitrophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a cyclohexyl group and a nitrophenylmethyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-[(3-nitrophenyl)methyl]piperazine can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of large-scale cyclization reactions and subsequent purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4-[(3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-Cyclohexyl-4-[(3-nitrophenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act on the neuromuscular system by blocking acetylcholine at the myoneural junction, leading to paralysis of parasites . This action is mediated by its agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor.

Comparison with Similar Compounds

  • 1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine
  • 1-[(4-Ethylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Comparison: 1-Cyclohexyl-4-[(3-nitrophenyl)methyl]piperazine is unique due to its specific substitution pattern on the piperazine ring. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity due to the position and nature of the substituents .

Properties

IUPAC Name

1-cyclohexyl-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-20(22)17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h4-5,8,13,16H,1-3,6-7,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMDVUJITZXPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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